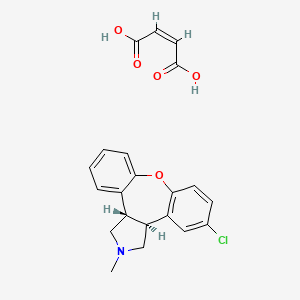

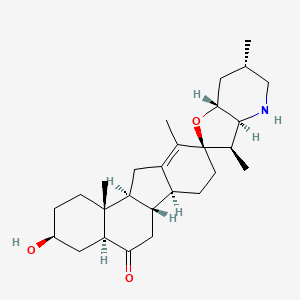

Peimisine

説明

Peimisine, also known as Ebeiensine, is a muscarinic M receptor antagonist and angiotensin-converting enzyme (ACE) inhibitor . It shows anti-tumor, anti-inflammatory, and antihypertensive activities . This compound can induce apoptosis and is used in cough and asthma research .

Synthesis Analysis

This compound is an isosteroidal alkaloid occurring in Fritillaria species . High-speed counter-current chromatography (HSCCC) has been applied to the separation and purification of this compound from Fritillaria taipaiensis bulbs .

Molecular Structure Analysis

The molecular formula of this compound is C27H41NO3 . The molecular weight is 427.6 g/mol . The structure of this compound includes a spiro[9H-benzo[a]fluorene-9,2’(3’H)-furo[3,2-b]pyridin]-5(6H)-one .

Chemical Reactions Analysis

This compound is one of the alkaloids in Fritillariae ussuriensis Bulbus, which has an anti-acute lung injury effect . Higher yields of total alkaloids and peiminine appeared in the range of ethanol concentration between 83% and 92%, while higher yield of this compound was attained at ethanol concentration below 87% .

Physical And Chemical Properties Analysis

This compound is a solid substance with a white to off-white color . It has a molecular weight of 427.62 and a molecular formula of C27H41NO3 .

科学的研究の応用

Anticancer Properties

Peimisine, an alkaloid found in Fritillariae Thunbergii Bulbus (FTB), demonstrates potential anticancer properties. A study utilizing system pharmacological analysis revealed that FTB, which contains this compound, suppresses breast cancer. Key genes such as BAX, ESR1, and PGR in the breast cancer signaling pathway were identified as targets of FTB, suggesting a role in regulating cancer cell growth (김병준 et al., 2020).

Enhancement of Alkaloid Yields

Research on the optimization of alkaloid extraction from the bulbs of cultivated Fritillaria cirrhosa, which includes this compound, aimed to improve the yields of these biologically active compounds. The study successfully identified conditions that significantly increased the content of this compound and other alkaloids, indicating potential for enhanced therapeutic applications (Dongdong Wang et al., 2014).

Pharmacokinetics and Distribution

A study investigated the pharmacokinetics, tissue distribution, and excretion of this compound in rats. It provided valuable insights into the drug's behavior in biological systems, crucial for its therapeutic application (Lihua Chen et al., 2015).

Anti-Inflammatory and Lung Protection

This compound derivatives were studied for their effects on the NF‐κB inflammation pathway in mice with acute lung injury. This research indicated that this compound could have a role in treating lung injuries by inhibiting inflammatory responses (Xin Jin et al., 2021).

Developmental Toxicity Evaluation

The developmental toxicity of this compound was evaluated using an embryonic stem cell test system. This study is crucial for understanding the safety profile of this compound in therapeutic applications (Yu Zhou et al., 2011).

Hepatic Fibrosis Protection

Research on this compound's protective effect against hepatic fibrosis induced by carbon tetrachloride in rats suggests its potential application in treating liver diseases. The study found significant improvement in liver function and reduction in fibrosis markers with this compound treatment (W. Yun, 2013).

Antioxidant Capacity

A study on the supercritical fluid extraction of this compound from Fritillaria thunbergii Miq evaluated the antioxidant activities of the extracts. This highlights the potential use of this compound in oxidative stress-related conditions (Xiao Ruan et al., 2016).

Effect on Plant Morphogenesis and Alkaloid Contents

Investigations on the effects of LED lights on Fritillaria cirrhosa D. Don, a medicinal herb containing this compound, showed significant impacts on morphogenesis and isosteroidal alkaloid contents, including this compound. This research contributes to understanding how environmental factors influence the production of therapeutically important compounds in plants (Chia-Chen Chen et al., 2020).

作用機序

Target of Action

Peimisine, also known as Ebeiensine, is a muscarinic M receptor antagonist and an angiotensin-converting enzyme (ACE) inhibitor . It has been identified to interact with several targets, including SRC, ADRB2, MMP2, and NOS3 .

Mode of Action

This compound interacts with its targets to exert various effects. For instance, it suppresses the Jak-Stat activation, which is a crucial pathway involved in inflammatory responses . By downregulating the expression of jak1/2, p-jak1/2, stat1/3, and p-stat1/3, this compound can affect macrophage polarization and the Th17/Treg cell balance .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the Jak-Stat signaling pathway, which plays a significant role in immune response and cell growth . Additionally, it’s involved in the 2-C-methyl-D-erythritol 4-phosphate (MEP) and Mevalonate (MVA) pathways, which are crucial for the biosynthesis of isopentenyl diphosphate (IPP), a key precursor for steroidal alkaloids .

Pharmacokinetics

This compound exhibits slow distribution and elimination from rat plasma, showing linear dynamics in a dose range of 0.26–6.5 mg/kg . It’s found that the drug levels in male rats were significantly higher than in female counterparts after oral administration . The major elimination route of this compound in male rats is urine excretion .

Result of Action

This compound shows anti-tumor, anti-inflammatory, and antihypertensive activities . It can induce apoptosis and be used in cough and asthma research . In the context of colitis, this compound treatment can reduce the disease activity index, prevent colonic shortening, and alleviate colon tissue damage .

Safety and Hazards

When handling Peimisine, it is recommended to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

特性

IUPAC Name |

(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO3/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3/t14-,16+,17-,18+,20-,21-,22+,24+,25-,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYELXPJVGNZIGC-GKFGJCLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10930647 | |

| Record name | 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19773-24-1, 139893-27-9 | |

| Record name | Peimisine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019773241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ebeiensine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139893279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

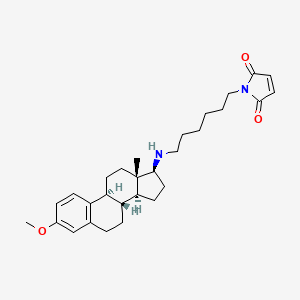

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(4-(2-(Isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol](/img/structure/B1663578.png)

![N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663581.png)